molecular formula C19H17N3O3 B7745446 Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate

Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate

Cat. No.: B7745446
M. Wt: 335.4 g/mol
InChI Key: KDKFZRFRYLFAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced by reacting the quinazoline core with an appropriate amine, such as 3-acetylaniline, under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-2,4-dicarboxylate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines, or thiols; often under reflux conditions.

Major Products Formed

    Oxidation: Quinazoline-2,4-dicarboxylate derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Acetylphenyl)amino]quinazoline-2-carboxylic acid: Similar structure but lacks the ethyl ester group.

    Ethyl 4-[(3-benzoylphenyl)amino]quinazoline-2-carboxylate: Similar structure with a benzoyl group instead of an acetyl group.

    Ethyl 4-[(3-acetylphenyl)amino]quinoline-2-carboxylate: Similar structure but with a quinoline core instead of quinazoline.

Uniqueness

Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit kinases and potential therapeutic applications make it a valuable compound for further research and development.

Biological Activity

Ethyl 4-[(3-acetylphenyl)amino]quinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The primary mechanism of action for this compound involves its ability to inhibit specific kinases by binding to their active sites. This inhibition can disrupt various cellular pathways associated with cell proliferation and survival, making the compound a candidate for anticancer therapies. The quinazoline core structure is known for its interactions with multiple biological targets, influencing processes such as apoptosis and inflammation.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the growth of hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells, with IC50 values indicating significant potency .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
HepG20.137–0.332
MCF-70.164–0.583
PC310
HT-2912

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Its derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicate that modifications in the quinazoline structure can enhance antibacterial potency .

3. Anti-inflammatory Properties

This compound has also been studied for anti-inflammatory activities. Compounds within this class have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Inhibition of Kinases

A study focused on the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase found that similar quinazoline derivatives exhibited IC50 values comparable to established inhibitors like lapatinib, reinforcing the potential of this compound in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of quinazoline derivatives against clinical isolates of MRSA. The results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the importance of structural optimization in developing effective antimicrobial agents .

Properties

IUPAC Name

ethyl 4-(3-acetylanilino)quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-25-19(24)18-21-16-10-5-4-9-15(16)17(22-18)20-14-8-6-7-13(11-14)12(2)23/h4-11H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKFZRFRYLFAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.